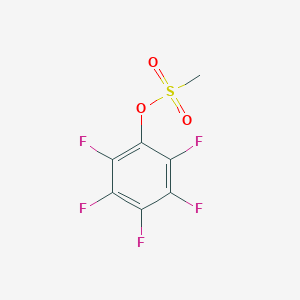
Perfluorophenyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorophenyl methanesulfonate, also known as Pentafluorophenyl methanesulphonate, is a chemical compound with the molecular formula C7H3F5O3S . It has a molecular weight of 262.16 . The IUPAC name for this compound is 2,3,4,5,6-pentafluorophenyl methanesulfonate .
Synthesis Analysis
The synthesis of perfluorophenylsulfides, which are structurally similar to perfluorophenyl methanesulfonate, has been achieved through the thiolation of trimethyl (perfluorophenyl)silanes and thiosulfonates . This method was shown to provide an efficient way to construct the perfluorophenyl–sulfur bond under mild metal-free reaction conditions .Molecular Structure Analysis
The molecular structure of perfluorophenyl methanesulfonate is characterized by the presence of a methanesulfonate group attached to a pentafluorophenyl ring . The InChI code for this compound is 1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 .Physical And Chemical Properties Analysis
Perfluorophenyl methanesulfonate is a liquid at room temperature . It has a melting point of over 110 degrees Celsius . The compound is stored at temperatures between 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Proton Exchange Membrane (PEM) Fuel Cells Perfluorophenyl methanesulfonate may be used in the synthesis of new perfluorinated monomers which bear acidic groups for proton transport. These monomers can be tailored for potential applications in PEM fuel cells, which are a type of fuel cell being developed for transport applications as well as for stationary fuel cell applications .
Fluorinated Porous Organic Networks (F-PONs)
This compound could contribute to the development of F-PONs with high fluorine content and robust nanoporous architecture. Such networks have unique properties and applications, including gas storage, separation processes, and catalysis .
Chromatography
Perfluorophenyl methanesulfonate might be involved in the synthesis of stationary phases for chromatography. These phases can provide unique separation capabilities due to their high fluorine content, potentially leading to new applications in analytical chemistry .
Safety and Hazards
Perfluorophenyl methanesulfonate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its mist, vapors, or spray . Protective clothing, eye protection, and face protection should be worn when handling this compound .
Zukünftige Richtungen
Perfluorinated compounds like perfluorophenyl methanesulfonate have potential applications in the field of proton exchange membrane (PEM) fuel cells . The synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport are areas of ongoing research . These compounds could potentially be used in vacuum polymerization techniques and could contribute to the development of more efficient and environmentally friendly energy technologies .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O3S/c1-16(13,14)15-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSIBVWMPYUPQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382520 |
Source


|
| Record name | Perfluorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorophenyl methanesulfonate | |
CAS RN |
161912-36-3 |
Source


|
| Record name | Perfluorophenyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)
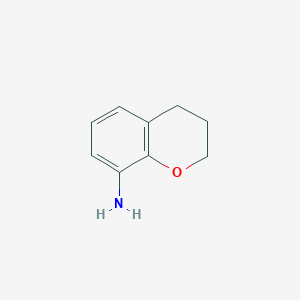
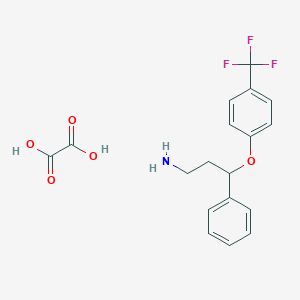
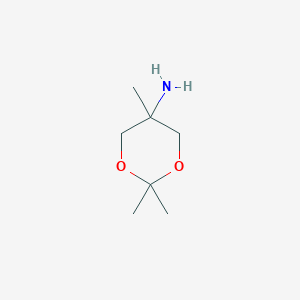


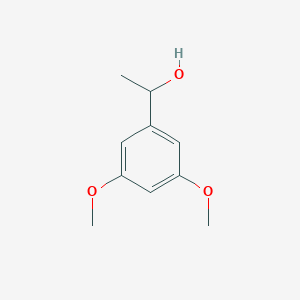

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
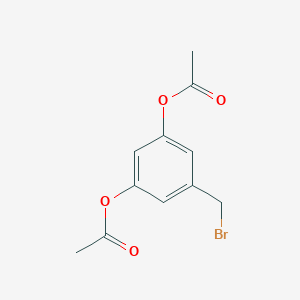

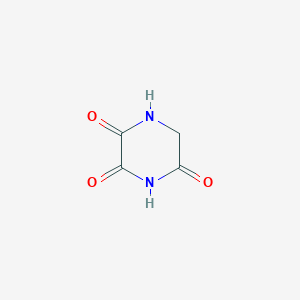

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)